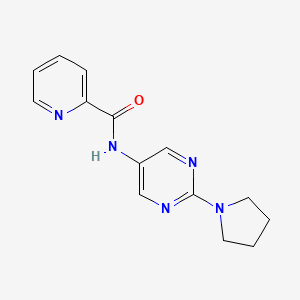

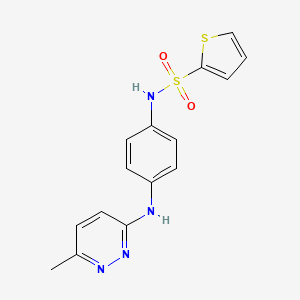

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

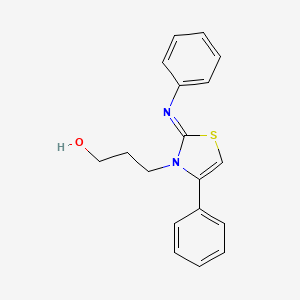

The molecular structure of “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide” is characterized by a pyrrolidin-1-yl group attached to a pyrimidin-5-yl group, which is further attached to a picolinamide group.Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

Amide Rotational Barriers : Picolinamide, part of the chemical structure, has been studied for its amide rotational barriers, shedding light on its energetics and potential for medicinal applications. Such characteristics are crucial in the design of pharmaceutical agents, as amide rotation affects the bioactivity of compounds (Olsen et al., 2003).

Synthesis of Negative Allosteric Modulators : Detailed synthesis processes have been developed for compounds like VU0424238 (auglurant), showcasing the complexity and efficiency required in medicinal chemistry to produce potential treatments for conditions such as depression (David et al., 2017).

Biochemical Research

- Poly (ADP-ribose) Synthetase Inhibition : Picolinamide has been investigated for its ability to inhibit poly (ADP-ribose) synthetase, protecting against specific types of cellular damage. This property could be valuable in developing treatments for conditions related to DNA repair mechanisms (Yamamoto & Okamoto, 1980).

Organic and Synthetic Chemistry

- Intramolecular Amination : Research has shown efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination, highlighting the utility of picolinamide in complex organic synthesis processes (He et al., 2012).

Antimicrobial and Antitubercular Activity

- Tuberculostatic Activity : Novel derivatives of picolinohydrazide have been synthesized and tested for their activity against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Bogdanowicz et al., 2012).

Catalytic Applications

- Microwave-Assisted Suzuki-Miyaura and Heck Reactions : The catalytic activity of palladium(II) complexes in facilitating Suzuki-Miyaura and Heck reactions under microwave irradiation has been studied, demonstrating the role of picolinamide derivatives in catalysis (Kopylovich et al., 2009).

Supramolecular Chemistry

- DNA-Targeting Supramolecular Binders : Pyridine-based oligoamides, including picolinamide derivatives, have been synthesized and analyzed for their ability to bind to DNA through multiple hydrogen bonds. This research provides insights into designing novel DNA-binding molecules for therapeutic and biochemical applications (Frimannsson et al., 2010).

Mechanism of Action

Target of Action

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide, has been found to interact with several targets. These include the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and survival . Its inhibitory effects on various enzymes can disrupt their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound’s actions affect several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, affecting pathways that are regulated by this second messenger . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its multiple targets. These effects include modulation of pain perception, cell growth and survival, and various cellular processes due to its inhibitory effects on different enzymes . The compound also has antioxidative and antibacterial properties .

properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(12-5-1-2-6-15-12)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVIIMJPXWSNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)

![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2463833.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2463840.png)

![N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2463842.png)

![3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2463843.png)